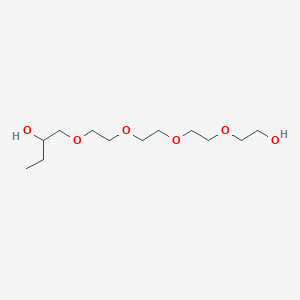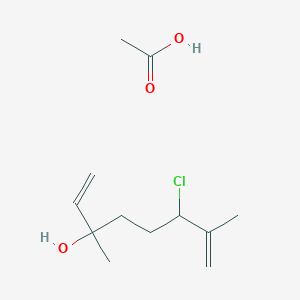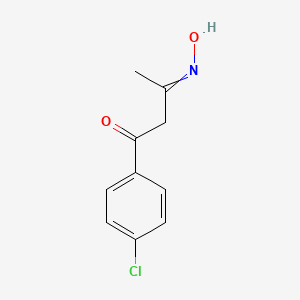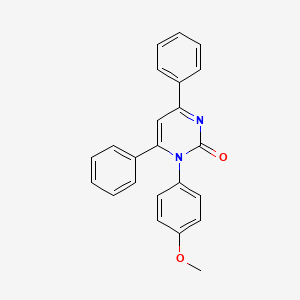
1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This particular compound is characterized by the presence of a methoxyphenyl group and two phenyl groups attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with benzyl cyanide in the presence of a base to form the intermediate, which is then cyclized to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The compound’s methoxy and phenyl groups play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1-Phenyl-1H-imidazole: Another heterocyclic compound with similar structural features but different functional groups.
4-(1H-Imidazol-1-yl)benzaldehyde: Shares the aromatic ring structure but differs in the heterocyclic core.
Uniqueness
1-(4-Methoxyphenyl)-4,6-diphenylpyrimidin-2(1H)-one is unique due to its specific combination of methoxyphenyl and diphenyl groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
75397-88-5 |
|---|---|
分子式 |
C23H18N2O2 |
分子量 |
354.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-4,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C23H18N2O2/c1-27-20-14-12-19(13-15-20)25-22(18-10-6-3-7-11-18)16-21(24-23(25)26)17-8-4-2-5-9-17/h2-16H,1H3 |
InChIキー |
YNSGXIIECQKUIP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)

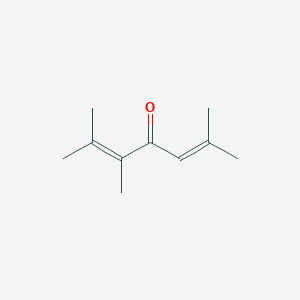
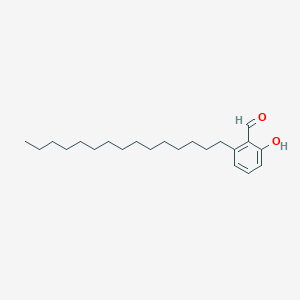
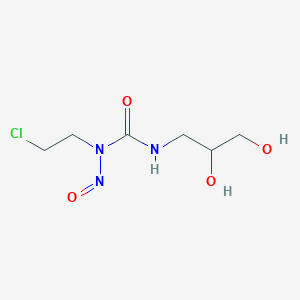
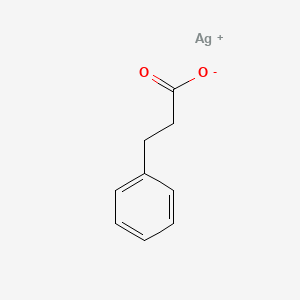
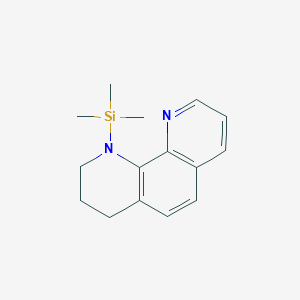
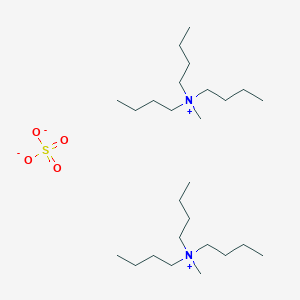
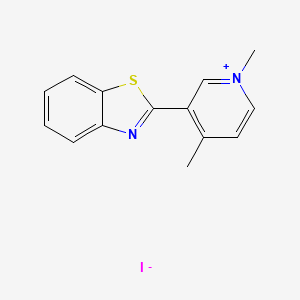
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)
